molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B2826618
CAS No.: 351357-40-9
M. Wt: 198.229
InChI Key: PCLGAUSAWJASGN-UHFFFAOYSA-N
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Description

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound featuring a fused pyrazole-quinoline scaffold with a methyl substituent at the 8-position and an amine group at the 3-position (Figure 1). This structural motif is associated with diverse biological activities, including antimicrobial and anticancer properties . The compound is synthesized via hydrazinolysis of quinoline-3-carbonitrile precursors or condensation reactions involving substituted hydrazines and chloroquinoline derivatives . Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol .

Properties

IUPAC Name

8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGAUSAWJASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=C(NN=C3N=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate as a base . Another method involves the cyclization of corresponding acids through condensation and hydrolysis, followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazoloquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Activities/Properties Reference(s)
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 8-CH₃, 3-NH₂ Antimicrobial, anticancer
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 6-CH₃, 3-NH₂ Structural analog; activity under study
1-(4-Fluorophenyl)-3-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine 4-FC₆H₄, 3-CH₃, 4-morpholino EGFR/ErbB2 inhibition (anticancer)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 1-p-tolyl, 4-imino, 5-NH₂ Intermediate for pyrazolotriazolopyrimidines
3-[2-(Benzyloxy)-8-methylquinolin-6-yl]-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 8-CH₃, 6-(benzyloxy), 4-NH₂ Kinase inhibition (structural study)

Key Observations :

  • Position of Methyl Groups: The 8-methyl substituent in the target compound enhances lipophilicity compared to the 6-methyl analog (C₁₁H₁₀N₄ vs.
  • Ring System Variations: Pyrazolo[3,4-d]pyrimidines (e.g., compounds from and ) exhibit distinct electronic profiles due to the pyrimidine ring, favoring kinase inhibition over antimicrobial activity seen in pyrazolo[3,4-b]quinolines .
  • Aromatic Substitutions : Fluorophenyl or benzyloxy groups (e.g., in and ) introduce steric bulk and electronic effects, modulating receptor binding affinities .
Antimicrobial Activity
  • This compound derivatives (e.g., imines VIII and amide IX in ) show moderate activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) .
  • Pyrazolo[3,4-b]quinolinyl acetamide analogs (e.g., from ) exhibit enhanced antifungal activity (MIC: 4–16 µg/mL) due to the acetamide side chain, which facilitates target interactions .
Anticancer Activity
  • This compound analogs demonstrate IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, outperforming non-methylated derivatives .
  • Pyrazolo[3,4-d]pyrimidines (e.g., compound 8a in ) show potent EGFR/ErbB2 inhibition (IC₅₀: 0.8–1.2 µM), attributed to the pyrimidine ring’s planar geometry .

Biological Activity

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. Its unique structural features contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby blocking substrate access. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, influencing various cellular functions .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Anticancer Activity : A study highlighted that derivatives similar to this compound effectively inhibited the RET kinase, a validated target for anticancer therapies. One representative compound demonstrated an IC50 value of 13.7 nM against wild-type RET kinase and exhibited potent anti-tumor efficacy in xenograft models .
  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, although specific data on its antimicrobial efficacy is less documented compared to its anticancer properties.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the efficacy of this compound in inhibiting RET kinase activity. The study reported that this compound significantly suppressed cellular proliferation in BaF3 cells expressing oncogenic RET fusions with mutations associated with resistance to existing therapies. The tumor growth inhibition (TGI) was recorded at 66.9% using a dosage of 30 mg/kg/day in animal models .

Case Study 2: Structural Activity Relationship

A comprehensive analysis of pyrazoloquinoline derivatives revealed that modifications in the structure could enhance biological activity. For instance, certain substitutions on the quinoline ring were found to improve both potency and selectivity against specific cancer cell lines. This emphasizes the importance of structural optimization in drug development .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a summary table is provided below:

Compound NameStructure TypeNotable ActivityIC50 Value (nM)
This compoundPyrazoloquinolineRET kinase inhibition13.7
1H-Pyrazolo[3,4-b]quinolinePyrazoloquinolineAnticancer (general)Variable
QuinolineSimple aromatic nitrogen compoundAntimicrobialVariable
PyrazoleFive-membered nitrogen ringLimited biological activityN/A

Q & A

Q. What are the established synthetic routes for 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, and how do their yields compare?

The compound is synthesized via two primary methods:

  • Route 1 : Reaction of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate in absolute ethanol under reflux for 24 hours (60% yield) .
  • Route 2 : Improved method using 2-mercaptoquinoline-3-carbonitrile and hydrazine hydrate in ethanol under reflux for 12 hours (75% yield) . Key optimization factors include solvent choice (ethanol), reaction time, and precursor selection. Post-synthesis purification involves recrystallization from ethanol .

Q. How is the compound characterized structurally and spectroscopically?

  • IR Spectroscopy : NH₂ (3385–3178 cm⁻¹), C=N (1641 cm⁻¹), and aromatic C=C (1577–1483 cm⁻¹) stretches confirm the core structure .
  • ¹H NMR : Distinct signals include N–H (δ 13.37 ppm, singlet), –N=CH– (δ 9.21 ppm), and quinoline protons (δ 9.29–7.52 ppm). The H-4 quinoline proton shifts downfield by ~1 ppm due to pyrazole ring fusion .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 184, 169) and fragmentation patterns validate the structure .

Q. What biological assays are typically used to evaluate its activity?

Derivatives are screened for antimicrobial activity using disk diffusion or broth microdilution assays. For example, Schiff bases (VIIIa–e) derived from the compound show activity against Gram-positive bacteria and fungi .

Q. Which solvents and conditions are optimal for derivatization reactions?

Common reactions include:

  • Schiff base formation : Ethanol with acetic acid catalyst, reflux for 2 hours .
  • Acylation : Dry pyridine as a base, room-temperature reaction with acyl chlorides (e.g., p-chlorobenzoyl chloride) . Yields depend on stoichiometry, solvent polarity, and catalyst presence.

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of pyrazoloquinoline derivatives?

Microwave irradiation in aqueous ethanol enables catalyst-free, one-pot synthesis of related pyrazoloquinolines at room temperature. This method reduces reaction time, avoids toxic solvents, and improves yields (e.g., 75–85% for similar compounds) . Adaptation to 8-methyl derivatives could streamline synthesis and reduce byproducts.

Q. What strategies resolve structural ambiguities in crystallographic studies of derivatives?

Use SHELX software (e.g., SHELXL for refinement) to analyze high-resolution X-ray data. For example:

  • Hydrogen bonding networks and torsion angles clarify tautomeric forms.
  • Twinned data or high thermal motion regions require iterative refinement cycles . Pair with DFT calculations to validate electronic environments of substituents.

Q. How do electronic effects influence the NMR chemical shifts of substituents?

The electron-withdrawing pyrazole ring induces deshielding of quinoline H-4 (δ ~9.3 ppm). Substituents like –OCH₃ alter aromatic proton environments via resonance (e.g., methoxy groups shift protons upfield in ¹H NMR) . Computational tools (e.g., ACD/Labs NMR predictor) can model these effects.

Q. What methodologies reconcile contradictory yield data in synthetic protocols?

Discrepancies (e.g., 60% vs. 75% yields) arise from:

  • Purity of precursors (e.g., 2-mercaptoquinoline vs. 2-chloroquinoline derivatives).
  • Reaction monitoring (TLC/HPLC) to optimize termination points .
  • Side reactions (e.g., hydrolysis of nitrile groups) mitigated by inert atmospheres.

Q. How can computational modeling predict physicochemical properties?

  • LogP : Use Molinspiration or SwissADME to estimate lipophilicity.
  • pKa : SPARC calculator predicts basicity of the pyrazole NH and quinoline N.
  • Solubility : COSMO-RS simulations correlate with experimental ethanol/water solubility .

Q. What are the stability considerations for long-term storage?

Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via:

  • HPLC : Detect hydrolysis products (e.g., free amines).
  • TGA/DSC : Assess thermal stability (decomposition >200°C inferred from analogs) .

Cross-Disciplinary Applications

Q. How can structural modifications enhance selectivity in drug discovery?

  • Deuteration : Replace methyl protons with deuterium to study metabolic stability (e.g., deuterated analogs in GABA receptor ligands ).
  • Heterocycle fusion : Introduce pyrimidine or triazole rings to modulate target binding (e.g., pyrazolo[3,4-d]pyrimidines as kinase inhibitors ).

Q. What role does the compound play in materials science?

Derivatives with extended π-systems (e.g., thiophene-fused analogs) exhibit semiconducting properties. Characterize via:

  • Cyclic Voltammetry : Determine HOMO/LUMO levels.
  • UV-Vis : Assess π→π* transitions for optoelectronic applications .

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